4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione
Beschreibung
4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione is a heterocyclic compound known for its unique chemical structure and properties.
Eigenschaften
CAS-Nummer |
2652-78-0 |
|---|---|
Molekularformel |
C22H16N2O2 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
4-benzylidene-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C22H16N2O2/c25-21-20(16-17-10-4-1-5-11-17)22(26)24(19-14-8-3-9-15-19)23(21)18-12-6-2-7-13-18/h1-16H |
InChI-Schlüssel |
IPGOIMUBZKYHNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione typically involves the condensation of benzaldehyde with 1,2-diphenylpyrazolidine-3,5-dione. This reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol. The reaction conditions include refluxing the mixture for several hours to ensure complete condensation .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Analyse Chemischer Reaktionen
4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Hydrogenation: Catalytic hydrogenation in the presence of Raney nickel converts the compound into its reduced form.
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding diketones or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, Raney nickel, oxidizing agents like potassium permanganate, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione has been explored for various scientific research applications:
Industry: Its unique chemical properties may find applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione involves its interaction with molecular targets through its diketo and enolate forms. In acidic and neutral media, the compound exists in the diketo form, while in alkaline media, it forms enolate carbinols . These forms can interact with various enzymes and receptors, leading to biological effects such as antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione can be compared with other pyrazolidine derivatives such as:
4-Ethylidene-1,2-diphenylpyrazolidine-3,5-dione: Similar in structure but shows different reactivity, especially in hydrogenation reactions.
Phenylbutazone: A well-known NSAID with a similar pyrazolidine core but different substituents, leading to distinct pharmacological properties.
The uniqueness of this compound lies in its specific electronic properties and stability, which make it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
